3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Overview
Description
3-Benzyl-6-oxa-3-azabicyclo[321]octan-8-ol is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol: Similar structure but lacks the oxygen atom in the bicyclic framework.
8-Azabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with a different substitution pattern.
Uniqueness
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKKCKZYRMJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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